molecular formula C13H15N3O B1627186 (1H-indol-3-yl)(piperazin-1-yl)methanone CAS No. 610802-16-9

(1H-indol-3-yl)(piperazin-1-yl)methanone

Cat. No. B1627186
M. Wt: 229.28 g/mol
InChI Key: FBXWDVALKBNEJV-UHFFFAOYSA-N
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Description

“(1H-indol-3-yl)(piperazin-1-yl)methanone” is a compound with the molecular formula C13H15N3O . It is a synthetic cannabinoid , which means it is designed to bind to the same receptors in the brain that THC, the main active component of cannabis, does .


Molecular Structure Analysis

The InChI code for “(1H-indol-3-yl)(piperazin-1-yl)methanone” is 1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1H-indol-3-yl)(piperazin-1-yl)methanone” has a molecular weight of 229.28 . It is a white to yellow solid and should be stored at 2-8°C .

Scientific Research Applications

Environmental Monitoring and Public Health

One notable application of similar compounds to (1H-indol-3-yl)(piperazin-1-yl)methanone in scientific research is in environmental monitoring. A study by Borova et al. (2015) developed an analytical methodology for the determination of new psychoactive substances (NPSs) in wastewater, which included synthetic cannabinoids and piperazines among other compounds. This research is pivotal for tracking the use of these substances in communities and evaluating their environmental impact. It marks the first time certain substances were investigated in wastewater, indicating a novel approach to monitoring and potentially mitigating the environmental release of NPSs (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).

Antiviral Research

Another significant area of research involving related chemical structures is in antiviral drug development. Ashok et al. (2015) synthesized a series of β-carboline derivatives, evaluated for their inhibition activity against HIV-1 and HIV-2 strains. The study discovered that certain derivatives displayed selective inhibition of the HIV-2 strain, providing a new avenue for the development of HIV treatments. These findings highlight the potential of compounds with (1H-indol-3-yl)(piperazin-1-yl)methanone structures in creating effective antiviral medications (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).

Antimicrobial and Antifungal Studies

Compounds structurally related to (1H-indol-3-yl)(piperazin-1-yl)methanone are also explored for their antimicrobial properties. Patel, Agravat, & Shaikh (2011) synthesized new pyridine derivatives with antimicrobial activity. Their research indicates a potential for these compounds in developing treatments against various bacteria and fungi, showcasing the versatility of (1H-indol-3-yl)(piperazin-1-yl)methanone-like structures in contributing to new antibiotics and antifungals (Patel, Agravat, & Shaikh, 2011).

Anticancer Research

Moreover, the synthesis and evaluation of (1H-indol-3-yl)(piperazin-1-yl)methanone derivatives for anticancer properties have been investigated. Mallikarjuna, Padmashali, & Sandeep (2014) conducted studies on (1-(4-Chlorophenyl) cyclopropyl methanone derivatives for their anticancer and antituberculosis activities. This research opens up possibilities for using these compounds in cancer therapy, highlighting the critical role of chemical synthesis in developing new pharmacological agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Safety And Hazards

The safety information for “(1H-indol-3-yl)(piperazin-1-yl)methanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1H-indol-3-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXWDVALKBNEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586002
Record name (1H-Indol-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(piperazin-1-yl)methanone

CAS RN

610802-16-9
Record name (1H-Indol-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Zangani, F Schifano, F Napoletano… - Current …, 2020 - ingentaconnect.com
Background: A wide range of novel psychoactive substances (NPS) is regularly searched and discussed online by web-based drug enthusiasts (ie the e-psychonauts). Among NPS, the …
Number of citations: 16 www.ingentaconnect.com
V Rinotas, A Papakyriakou, F Violitzi… - Journal of medicinal …, 2020 - ACS Publications
Receptor activator of nuclear factor-κB ligand (RANKL) constitutes the master mediator of osteoclastogenesis, while its pharmaceutical inhibition by a monoclonal antibody has been …
Number of citations: 6 pubs.acs.org

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